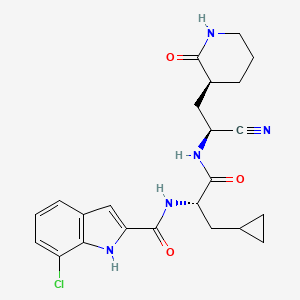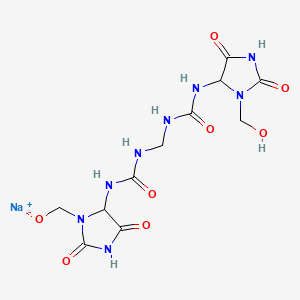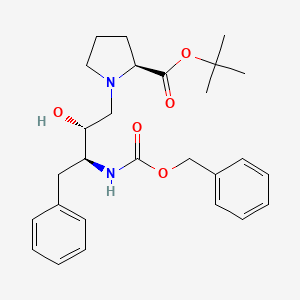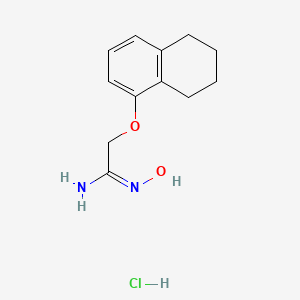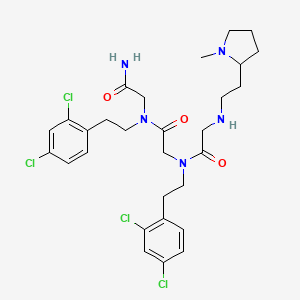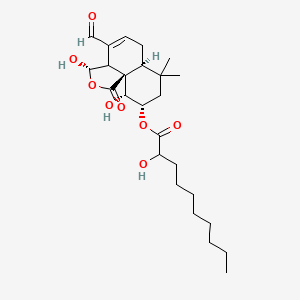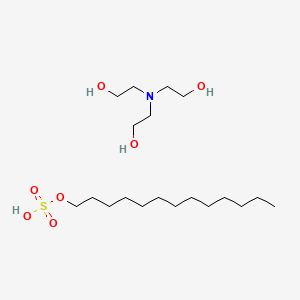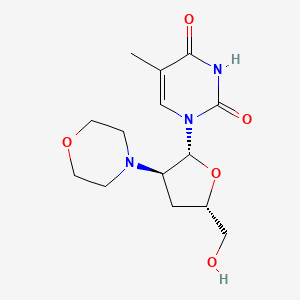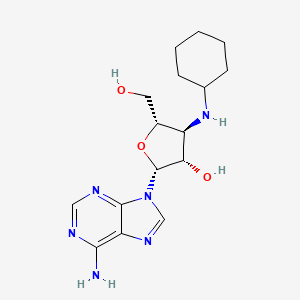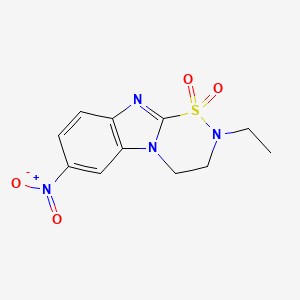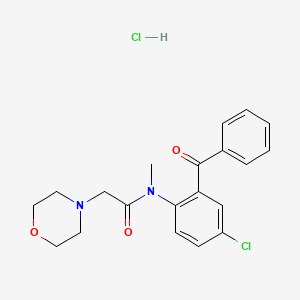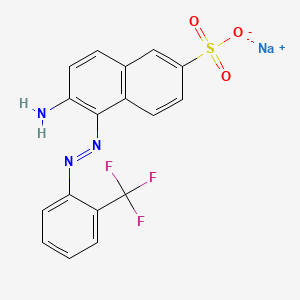
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, sulfonic acid group, amino group, and an azo linkage to a trifluoromethyl-substituted phenyl ring. It is commonly used in dye chemistry due to its vibrant color properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 2-(trifluoromethyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfonation can be achieved using sulfuric acid or oleum, while desulfonation might require strong bases like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various sulfonated or desulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is widely used as a dye intermediate. Its ability to form stable azo bonds makes it valuable in the synthesis of various azo dyes.
Biology
In biological research, it can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the production of dyes for textiles, leather, and paper. Its stability and vibrant color make it a preferred choice for high-quality dyes.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The trifluoromethyl group enhances its stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-amino-5-((4-chlorophenyl)azo)-, monosodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-((2-methylphenyl)azo)-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications, especially in dye chemistry and biological staining.
Propriétés
Numéro CAS |
72207-97-7 |
|---|---|
Formule moléculaire |
C17H11F3N3NaO3S |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
GMHDQBFLKBOUMJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


